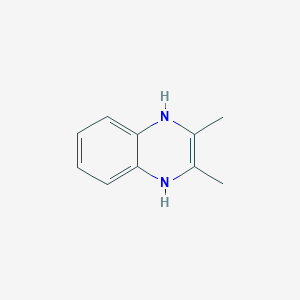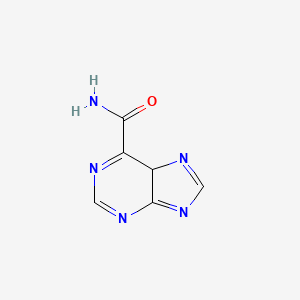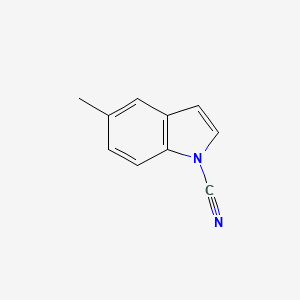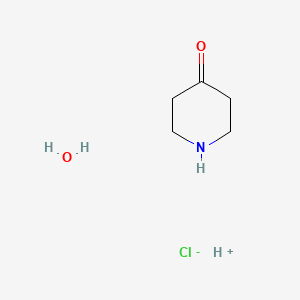
3-(Chloromethyl)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrazine, characterized by the presence of a chloromethyl group at the third position and a carbonitrile group at the second position of the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)pyrazine-2-carbonitrile typically involves the chloromethylation of pyrazine-2-carbonitrile. One common method includes the reaction of pyrazine-2-carbonitrile with formaldehyde and hydrochloric acid under controlled conditions . The reaction proceeds through the formation of an intermediate, which is subsequently chlorinated to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under appropriate conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-(Chloromethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine-2-carbonitrile: Lacks the chloromethyl group and has different reactivity and applications.
3-Chloropyrazine-2-carboxamide: Contains a carboxamide group instead of a carbonitrile group, leading to different chemical properties and uses.
Uniqueness
3-(Chloromethyl)pyrazine-2-carbonitrile is unique due to the presence of both chloromethyl and carbonitrile groups, which confer distinct reactivity and versatility in synthetic applications . This makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Propiedades
Fórmula molecular |
C6H4ClN3 |
|---|---|
Peso molecular |
153.57 g/mol |
Nombre IUPAC |
3-(chloromethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-3-5-6(4-8)10-2-1-9-5/h1-2H,3H2 |
Clave InChI |
BSCSHGRVOARGQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=N1)CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Hydroxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11920517.png)

![Spiro[3.6]decan-1-one](/img/structure/B11920527.png)
![(6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920539.png)

![3-Amino-2,3-dihydrobenzo[d]isoxazole-6-carbonitrile](/img/structure/B11920542.png)

![O-(Imidazo[1,2-a]pyridin-2-ylmethyl)hydroxylamine](/img/structure/B11920562.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11920566.png)
![1-[2-(Borolan-1-yl)ethynyl]borolane](/img/structure/B11920590.png)
